molecular formula C10H14N2O B1524243 1-(2-Aminophenyl)-3-pyrrolidinol CAS No. 955398-56-8

1-(2-Aminophenyl)-3-pyrrolidinol

Cat. No.: B1524243
CAS No.: 955398-56-8
M. Wt: 178.23 g/mol
InChI Key: JOMIFNBQNVZIIE-UHFFFAOYSA-N
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Description

“1-(2-Aminophenyl)pyrrole” is a compound that likely contains an aminophenyl group (an aniline derivative) and a pyrrole group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The parent compound is volatile and has a faintly sweet odor .


Synthesis Analysis

While specific synthesis methods for “1-(2-Aminophenyl)-3-pyrrolidinol” are not available, similar compounds such as 1H- and 2H-indazoles have been synthesized using transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent .

Scientific Research Applications

Molecular Structure and Bioactivity Prediction

Studies on pyrroles, including compounds structurally related to 1-(2-Aminophenyl)-3-pyrrolidinol, have highlighted their exciting medicinal activities. For instance, research on the molecular structure, spectroscopic characterization, and quantum mechanical properties of pyrrole analogs offers comprehensive insights into their stability, electron transfer mechanisms, and reactive behavior. This foundational understanding is crucial for predicting bioactivity and designing molecules with targeted therapeutic effects against specific biological targets, such as arylacetonitrilase inhibitors (Srikanth et al., 2020).

Antimicrobial Activity

Pyrrolidine derivatives, including those structurally similar to this compound, have been synthesized and tested for antimicrobial activity. The synthesis of new coumarin derivatives and their evaluation against a range of microbial agents demonstrates the potential of pyrrolidine-containing compounds in developing new antimicrobial agents. These studies provide a pathway for exploring the antimicrobial potential of this compound derivatives (Al-Haiza et al., 2003).

Future Directions

While specific future directions for “1-(2-Aminophenyl)-3-pyrrolidinol” are not available, research into similar compounds such as quinoxalines is ongoing, with a focus on green chemistry and cost-effective methods .

Biochemical Analysis

Biochemical Properties

1-(2-Aminophenyl)-3-pyrrolidinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are crucial for gene expression regulation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of HDACs, leading to changes in gene expression patterns . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context. For instance, it has been shown to inhibit HDACs by binding to their active sites, leading to changes in gene expression . These interactions are often mediated by hydrogen bonds and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and distributed within different cellular compartments . The compound’s localization and accumulation can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the cell .

Properties

IUPAC Name

1-(2-aminophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4,8,13H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMIFNBQNVZIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696126
Record name 1-(2-Aminophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955398-56-8
Record name 1-(2-Aminophenyl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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